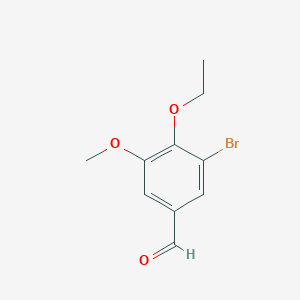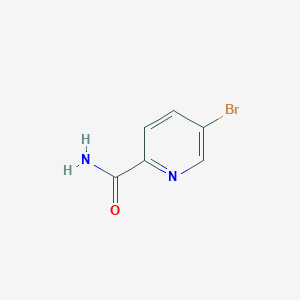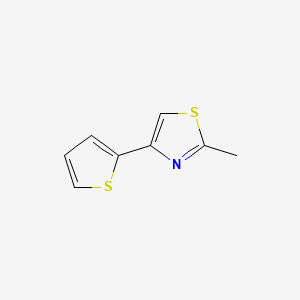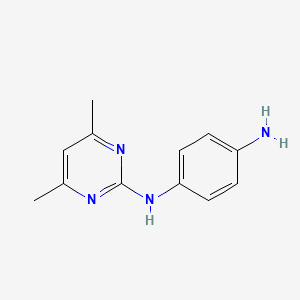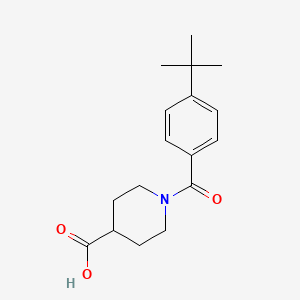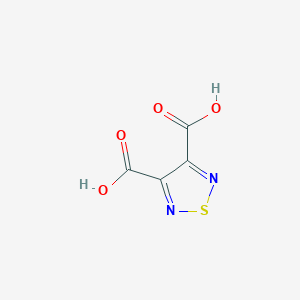
1,2,5-チアゾール-3,4-ジカルボン酸
概要
説明
1,2,5-Thiadiazole-3,4-dicarboxylic acid is an organic compound with the molecular formula C₄H₂N₂O₄S. It is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its versatile chemical properties and has been studied for various applications in coordination chemistry, materials science, and pharmaceuticals .
科学的研究の応用
1,2,5-Thiadiazole-3,4-dicarboxylic acid has numerous applications in scientific research:
Coordination Chemistry:
Materials Science: The compound’s ability to form stable coordination networks makes it useful in the design of new materials with unique properties.
作用機序
Target of Action
1,2,5-Thiadiazole-3,4-dicarboxylic acid (TDZDC) is a versatile compound that interacts with various targets. It has been used to construct coordination compounds with alkaline earth metal ions such as Mg, Ca, and Sr . The coordination modes of TDZDC toward these ions depend mainly on the radius and the electron shell number of the metal ions .
Mode of Action
TDZDC interacts with its targets through various mechanisms. For instance, in the crystal structure of the 2:1 co-crystal of TDZDC and 4,4′-bipyridine, the molecules form a unique two-dimensional ladder-type network linked by intermolecular O–H···N and S···O heteroatom interactions . These interactions suggest that TDZDC can form stable complexes with its targets, which could be crucial for its biological activity.
Biochemical Pathways
It’s known that the compound can form robust and predictable zigzag chain structures via intermolecular o–h···n hydrogen bonds . These structures are stabilized by intermolecular C–H···O and C–H···π interactions . This suggests that TDZDC may affect biochemical pathways through its ability to form stable complexes with other molecules.
Result of Action
For instance, TDZDC has been used to construct coordination compounds with alkaline earth metal ions , suggesting that it may affect cellular processes involving these ions.
Action Environment
The action of TDZDC can be influenced by environmental factors. For example, the compound’s ability to form stable complexes suggests that it may be sensitive to changes in pH or temperature. Additionally, the coordination modes of TDZDC toward alkaline earth metal ions depend on the radius and the electron shell number of the metal ions , suggesting that the presence of these ions in the environment could influence the compound’s action.
生化学分析
Cellular Effects
1,2,5-Thiadiazole-3,4-dicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives have demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . These effects are likely due to the compound’s ability to interact with key biomolecules involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 1,2,5-Thiadiazole-3,4-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It can form coordination compounds with metal ions, which can influence enzyme activity and gene expression. The compound’s structure allows it to participate in hydrogen bonding and heteroatom interactions, which are crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,5-Thiadiazole-3,4-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiadiazole derivatives can retain their activity and stability under various conditions, making them suitable for long-term applications
Dosage Effects in Animal Models
The effects of 1,2,5-Thiadiazole-3,4-dicarboxylic acid can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. For example, thiadiazole derivatives have shown significant anti-inflammatory effects at specific dosages . Understanding the dosage-dependent effects of 1,2,5-Thiadiazole-3,4-dicarboxylic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
1,2,5-Thiadiazole-3,4-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s ability to form coordination complexes with metal ions can influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 1,2,5-Thiadiazole-3,4-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 1,2,5-Thiadiazole-3,4-dicarboxylic acid is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2,5-Thiadiazole-3,4-dicarboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dicyano-1,2,5-thiadiazole with metal chlorides under solvothermal conditions . This method allows for the formation of coordination compounds with various metal ions, such as magnesium, calcium, and strontium .
Another method involves the co-crystallization of 1,2,5-thiadiazole-3,4-dicarboxylic acid with bipyridine ligands, resulting in a two-dimensional ladder-type network stabilized by intermolecular hydrogen bonds and heteroatom interactions .
Industrial Production Methods
Industrial production of 1,2,5-thiadiazole-3,4-dicarboxylic acid typically involves large-scale synthesis using similar solvothermal reactions. The choice of metal ions and reaction conditions can be optimized to produce the desired coordination compounds with high yield and purity .
化学反応の分析
Types of Reactions
1,2,5-Thiadiazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Esters, amides, and other derivatives.
類似化合物との比較
1,2,5-Thiadiazole-3,4-dicarboxylic acid can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,4-thiadiazole. While all these compounds share a common thiadiazole ring structure, they differ in the position and type of substituents attached to the ring .
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Studied for its neuroprotective and anti-inflammatory activities.
1,2,5-Thiadiazole-3,4-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups, which contribute to its distinct chemical properties and reactivity .
特性
IUPAC Name |
1,2,5-thiadiazole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKODBHYAPROLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296835 | |
| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-94-5 | |
| Record name | NSC111921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of auxiliary ligands influence the structural diversity of H2tdzdc-based coordination polymers?
A: Research demonstrates that the selection of auxiliary ligands significantly impacts the topology and dimensionality of H2tdzdc-based CPs []. For instance, using linear rigid ligands like 4,4′-bipyridine (bipy) or [4,4′-bipyridine]-N,N′-dioxide (obpy) with H2tdzdc results in two-dimensional layered structures, albeit with varying degrees of interpenetration []. Conversely, employing the flexible ligand 1,3-bi(pyridin-4-yl)propane (bpp) leads to the formation of a three-dimensional network []. This highlights how the geometric and coordinating properties of auxiliary ligands directly influence the final CP architecture.
Q2: What magnetic properties have been observed in Co(II) coordination polymers incorporating H2tdzdc?
A: Studies reveal that Co(II) coordination polymers containing H2tdzdc exhibit intriguing magnetic behaviors []. Despite the syn–anti bridging mode of the carboxylate groups, both a Co(II) CP with 4,4′-bipyridine and one with 1,3-bi(pyridin-4-yl)propane display antiferromagnetic interactions []. Interestingly, the latter also shows canted antiferromagnetism []. This suggests that H2tdzdc can mediate magnetic exchange interactions, making it a promising building block for magnetic materials.
Q3: Can H2tdzdc be used to synthesize polymers beyond coordination polymers?
A: Yes, H2tdzdc is not limited to CP synthesis and has been successfully employed in preparing polyamides []. This involves reacting the dicarbonyl chloride derivative of H2tdzdc with various diamines, including cycloaliphatic and aromatic ones []. These resulting polyamides exhibit desirable properties such as high softening points, glass transition temperatures, and thermal stability, demonstrating the versatility of H2tdzdc as a building block for diverse polymeric materials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
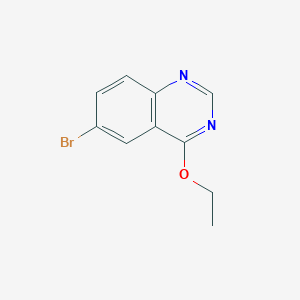
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
